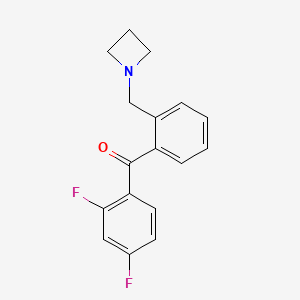

4'-Azetidinomethyl-3-fluorobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

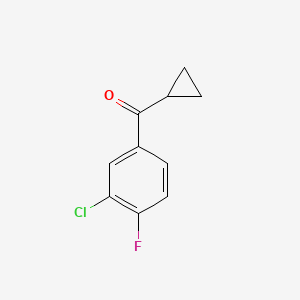

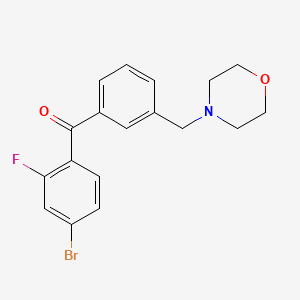

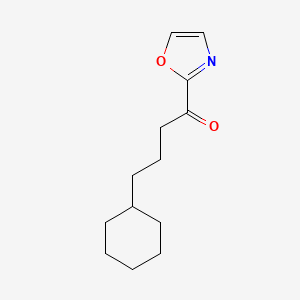

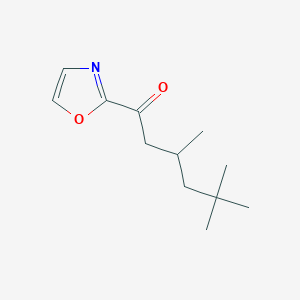

4’-Azetidinomethyl-3-fluorobenzophenone is a chemical compound with the molecular formula C17H16FNO. It has a molecular weight of 269.31 g/mol . The IUPAC name for this compound is [3- (1-azetidinylmethyl)phenyl] (4-fluorophenyl)methanone .

Molecular Structure Analysis

The molecular structure of 4’-Azetidinomethyl-3-fluorobenzophenone consists of a fluorobenzophenone core with an azetidinomethyl group attached . The InChI code for this compound is 1S/C17H16FNO/c18-16-7-5-14 (6-8-16)17 (20)15-4-1-3-13 (11-15)12-19-9-2-10-19/h1,3-8,11H,2,9-10,12H2 .Physical And Chemical Properties Analysis

4’-Azetidinomethyl-3-fluorobenzophenone has a molecular weight of 269.32 . For more detailed physical and chemical properties, it would be best to refer to a Material Safety Data Sheet (MSDS) or similar resource.Applications De Recherche Scientifique

Fluorophenol Transformation

- Anaerobic Transformation to Benzoate: 4'-Azetidinomethyl-3-fluorobenzophenone, through its fluorophenol component, can participate in anaerobic transformations. For instance, isomeric fluorophenols, including 2-fluorophenol and 3-fluorophenol, have been used to study their transformation to fluorobenzoic acids in anaerobic, phenol-degrading conditions (Genthner, Townsend, & Chapman, 1989).

Fluorophore Enhancement

- Improved Brightness and Photostability: The replacement of conventional substituents in naphthalimide with a three-membered aziridine ring, which is structurally related to azetidinomethyl, has led to enhanced brightness and photostability in various fluorophores, including coumarin and phthalimide. This suggests potential applications in advanced fluorescence imaging (Liu et al., 2016).

Synthesis and Chemical Analysis

- Preparation of N′-(4-Fluorobenzylidene)acetohydrazide: The compound 4'-Azetidinomethyl-3-fluorobenzophenone can be synthesized and analyzed for its chemical structure and properties. An example is the preparation of N′-(4-Fluorobenzylidene)acetohydrazide, where molecules like 4-fluorobenzophenone are reacted with other chemicals to form new compounds, providing insights into molecular interactions and structural configurations (Guo et al., 2010).

Polymer Synthesis

- Polymer Development for Proton Exchange Membranes: The chemical structure of 4'-Azetidinomethyl-3-fluorobenzophenone allows it to be utilized in the synthesis of polymers, such as sulfonated poly(4'-phenyl-2,5-benzophenone) and poly(arylene ether sulfone), which have applications in proton exchange membranes for fuel cells (Ghassemi, Ndip, & McGrath, 2004).

Methanogenic Cultures Study

- Role in Phenol Degradation: The use of fluorophenols, including derivatives of 4'-Azetidinomethyl-3-fluorobenzophenone, helps in understanding the degradation of phenol in methanogenic cultures. This research is essential in the field of environmental microbiology and bioremediation (Londry & Fedorak, 1993).

Propriétés

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-(3-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO/c18-16-4-1-3-15(11-16)17(20)14-7-5-13(6-8-14)12-19-9-2-10-19/h1,3-8,11H,2,9-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDICPHLAYZDFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642801 |

Source

|

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Azetidinomethyl-3-fluorobenzophenone | |

CAS RN |

898756-52-0 |

Source

|

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.